(2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid
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Overview
Description
(2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid is an organic compound with a complex structure that includes a naphthalene ring, a sulfonyl group, and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 2-naphthol, undergoes sulfonylation to introduce the sulfonyl group.
Amino Acid Derivative Formation: The amino acid derivative is synthesized by reacting an appropriate amino acid with a methylating agent under controlled conditions.
Coupling Reaction: The final step involves coupling the naphthalene sulfonyl derivative with the amino acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of sulfonyl-substituted derivatives.
Scientific Research Applications
(2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Material Science: It is utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 2-naphthol derivatives
Uniqueness
(2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid is unique due to its specific combination of a naphthalene ring, sulfonyl group, and amino acid derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-10(2)14(15(17)18)16-21(19,20)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14,16H,1-2H3,(H,17,18)/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCPZHIUZCLSNZ-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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